

Application Notes: Calcium Green-2 BAPTA AM for Studying Synaptic Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium Green BAPTA-2 AM*

Cat. No.: *B12394433*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium Green-2 BAPTA AM is a fluorescent indicator used for measuring intracellular calcium concentrations. It is particularly valuable for studying synaptic activity, where rapid and localized changes in calcium are fundamental to neurotransmission. As a member of the long-wavelength calcium indicator family, it offers advantages such as reduced cellular photodamage and less interference from cellular autofluorescence.^[1] This acetoxyethyl (AM) ester form is cell-permeant, allowing for straightforward loading into neuronal populations both *in vitro* and *in vivo*.^[2] Once inside the neuron, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. The fluorescence intensity of Calcium Green-2 increases significantly upon binding to Ca^{2+} , enabling the visualization of calcium dynamics associated with synaptic events.

Principle of Action: Calcium Green-2 is engineered with two fluorescent reporter groups. In the absence of calcium, these groups are believed to quench each other's fluorescence. Upon binding to calcium ions, a conformational change occurs that alleviates this quenching, resulting in a substantial increase in fluorescence emission. This mechanism gives Calcium Green-2 a larger dynamic range compared to its counterpart, Calcium Green-1. Its lower affinity for calcium makes it well-suited for measuring relatively high calcium concentrations, up to 25 μM .^[1]

Data Presentation

Quantitative data for Calcium Green-2 and related indicators are summarized below to facilitate experimental design.

Table 1: Spectroscopic and Chemical Properties of Calcium Indicators

Indicator	Excitation Max (nm)	Emission Max (nm)	Kd for Ca ²⁺ (nM)	Notes
Calcium Green-2	~506	~531	~575	Lower affinity, suitable for high Ca ²⁺ spikes. [1]
Calcium Green-1	506	531	190	More fluorescent at baseline Ca ²⁺ than fluo-3. [1][3]
Fluo-2	490	515	290	Higher Ca ²⁺ affinity than Fluo-4. [4][5]
Fluo-3	506	526	390	
Fluo-4	494	516	345	
Oregon Green 488 BAPTA-1	494	523	170	More efficiently excited by 488 nm lasers than Calcium Green-1. [1]
Fura-2	340/380	510	145	Ratiometric dye, allowing for more quantitative measurements.

Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, ionic strength).

Experimental Protocols

Protocol 1: In Vitro Loading of Neurons in Brain Slices or Cell Culture

This protocol is adapted for loading cultured neurons or acute brain slices with Calcium Green-2 AM.

Materials:

- Calcium Green-2 BAPTA AM
- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic F-127 (20% solution in DMSO)
- Artificial cerebrospinal fluid (ACSF) or appropriate physiological saline (e.g., Hanks' Balanced Salt Solution, HBSS), oxygenated with 95% O₂/5% CO₂ for brain slices.
- Probenecid (optional, to prevent dye extrusion)

Procedure:

- Stock Solution Preparation:
 - Prepare a 1-5 mM stock solution of Calcium Green-2 AM in anhydrous DMSO.
 - Briefly vortex to ensure complete dissolution.
 - For long-term storage, aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. AM esters are stable for several months under these conditions.[3]
- Loading Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the Calcium Green-2 AM stock solution.
 - Prepare the loading buffer by adding the Calcium Green-2 AM stock solution to the physiological saline to achieve a final concentration of 1-10 µM. The optimal concentration must be determined empirically.[1]

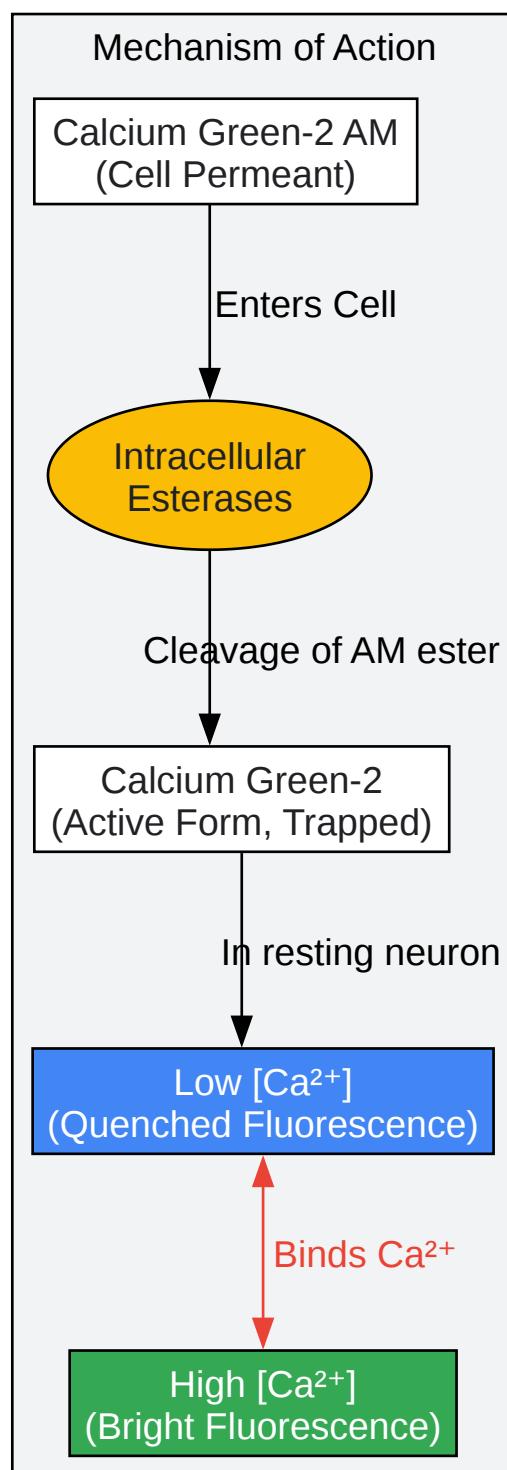
- To aid in dye solubilization, add Pluronic F-127 to the loading buffer for a final concentration of 0.02-0.04%.
- (Optional) If dye leakage is an issue, add probenecid to a final concentration of 1-2.5 mM.
- Cell Loading:
 - For cultured neurons, replace the culture medium with the prepared loading solution.
 - For acute brain slices, transfer the slices into a loading chamber containing oxygenated loading solution.[\[2\]](#)
 - Incubate for 30-60 minutes at room temperature or up to 37°C. Incubation should be performed in the dark to prevent phototoxicity and dye bleaching.[\[1\]](#)[\[6\]](#) The optimal time and temperature may vary depending on the preparation.
- Washing and De-esterification:
 - After incubation, wash the cells or slices with fresh physiological saline (without the dye) to remove excess extracellular Calcium Green-2 AM.
 - Allow an additional 30 minutes for cellular esterases to completely cleave the AM ester group, which traps the dye inside the cells and renders it calcium-sensitive.[\[2\]](#)
- Imaging:
 - The preparation is now ready for imaging. Mount the coverslip or slice chamber on the microscope stage.
 - Use an appropriate filter set for fluorescein-based dyes (Excitation ~490-505 nm, Emission ~515-540 nm).
 - For studying synaptic activity, acquire images in a time-series (time-lapse) mode while stimulating the neurons electrically or with pharmacological agents.

Protocol 2: In Vivo Bulk Loading for Two-Photon Microscopy

This protocol is for loading a population of neurons in the intact brain for *in vivo* imaging.

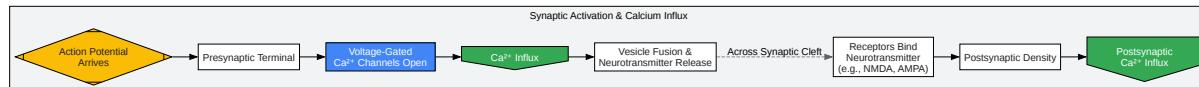
Materials:

- Calcium Green-2 BAPTA AM
- Anhydrous DMSO
- Pluronic F-127 (20% solution in DMSO)
- Artificial cerebrospinal fluid (ACSF), sterile-filtered

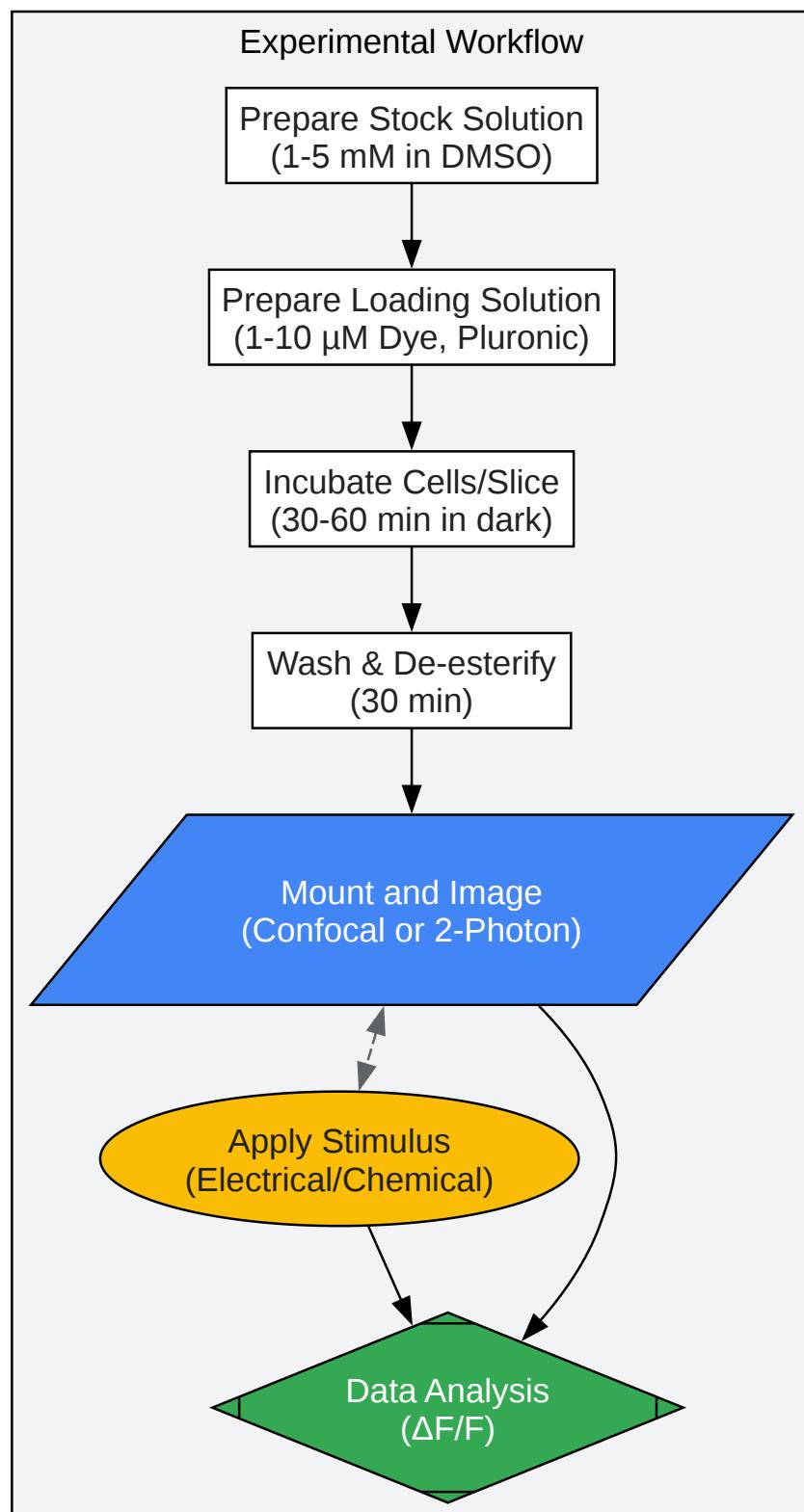

Procedure:

- Animal Preparation:
 - Anesthetize the animal and perform a craniotomy over the brain region of interest, creating a cranial window for imaging access.
- Dye Preparation:
 - Prepare a 1 mM stock solution of Calcium Green-2 AM by dissolving 50 µg in approximately 38 µL of DMSO. Add 2 µL of 20% Pluronic F-127. Vortex for 10-15 minutes to fully dissolve the dye.[2]
- Dye Loading (Pressure Injection):
 - Fill a fire-polished glass micropipette (tip diameter ~2-3 µm) with the dye solution.
 - Using a micromanipulator, carefully insert the pipette into the brain tissue to the desired depth.
 - Apply low, positive pressure (1-2 psi) for several minutes to eject the dye into the extracellular space, allowing it to diffuse and be taken up by surrounding neurons and glia.
- Incubation:

- Allow 1-2 hours for the dye to be loaded into the cells and for the AM ester to be cleaved. During this time, keep the craniotomy covered and moist with ACSF.
- Imaging:
 - Position the animal under the two-photon microscope.
 - Use an excitation wavelength appropriate for two-photon excitation of green fluorescent dyes (e.g., 900-920 nm).
 - Collect emitted fluorescence through a green channel filter (e.g., 500-550 nm).
 - Record neuronal calcium transients in response to sensory stimuli or spontaneous activity. Two-photon microscopy provides excellent spatial resolution and reduced scattering, making it ideal for deep tissue imaging.[\[7\]](#)[\[8\]](#)[\[9\]](#)


Visualizations

Signaling and Experimental Diagrams


[Click to download full resolution via product page](#)

Caption: Mechanism of Calcium Green-2 AM loading and calcium detection.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of synaptic transmission leading to calcium influx.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for calcium imaging with Calcium Green-2 AM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. youtube.com [youtube.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Calcium Green-2 BAPTA AM for Studying Synaptic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12394433#calcium-green-bapta-2-am-for-studying-synaptic-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com